An In-depth Technical Guide to the Molecular Structure of 2-Hydroxy-4,5-dimethoxybenzaldehyde
An In-depth Technical Guide to the Molecular Structure of 2-Hydroxy-4,5-dimethoxybenzaldehyde
Executive Summary
2-Hydroxy-4,5-dimethoxybenzaldehyde is a substituted phenolic aldehyde with significant utility as a precursor in organic synthesis, particularly in the development of pharmaceutical compounds and natural products. Its molecular architecture, characterized by an ortho-hydroxyl group, a formyl substituent, and two vicinal methoxy groups, dictates its unique reactivity and spectroscopic signature. This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, spectroscopic characterization, and synthetic methodologies. We delve into the mechanistic underpinnings of its synthesis, offering a field-proven experimental protocol for its preparation via the Reimer-Tiemann reaction. The document is structured to serve as a practical reference for laboratory scientists, elucidating the causal relationships between the compound's structure and its chemical behavior.
Introduction: The Significance of a Polysubstituted Benzaldehyde
2-Hydroxy-4,5-dimethoxybenzaldehyde, also known by synonyms such as 4,5-dimethoxysalicylaldehyde, is an aromatic organic compound with the chemical formula C₉H₁₀O₄.[1] It belongs to the class of hydroxybenzaldehydes and is a derivative of vanillin. This compound serves as a valuable intermediate in the synthesis of more complex molecules, including various heterocyclic compounds and natural product analogues. Its strategic importance lies in the specific arrangement of its functional groups—aldehyde, hydroxyl, and two methoxy groups—on the benzene ring, which provides multiple reactive sites for further chemical transformations. Understanding the interplay of these groups is critical for predicting its reactivity and for designing efficient synthetic pathways in drug discovery and materials science.[2]
Molecular Structure and Physicochemical Properties
The core of 2-Hydroxy-4,5-dimethoxybenzaldehyde is a benzene ring substituted at positions 1, 2, 4, and 5. The IUPAC name, 2-hydroxy-4,5-dimethoxybenzaldehyde, precisely describes this arrangement.[1]
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Position 1 (C1): The aldehyde group (-CHO) is the principal functional group. Its carbonyl carbon is sp² hybridized, and the group is a moderate deactivator and meta-director in electrophilic aromatic substitution, though the overall reactivity is dominated by the powerfully activating hydroxyl and methoxy groups.
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Position 2 (C2): The hydroxyl group (-OH) is a strong activating, ortho-, para-directing group. Its proximity to the aldehyde group allows for intramolecular hydrogen bonding, which influences the compound's physical properties, such as its boiling point and solubility, as well as its spectral characteristics.
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Positions 4 and 5 (C4, C5): The two methoxy groups (-OCH₃) are also strong activating, ortho-, para-directing groups. Their presence significantly increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack.
The synergistic electronic effects of the hydroxyl and methoxy groups make the aromatic ring electron-rich, facilitating reactions like formylation on its precursor.
Visualizing the Molecular Structure
Caption: 2D structure of 2-Hydroxy-4,5-dimethoxybenzaldehyde.
Physicochemical Data Summary
The following table summarizes key physical and chemical properties of the compound, compiled from authoritative databases.
| Property | Value | Source(s) |
| CAS Number | 14382-91-3 | [1][3] |
| Molecular Formula | C₉H₁₀O₄ | [1] |
| Molecular Weight | 182.17 g/mol | [1] |
| Appearance | Solid | [3] |
| Boiling Point | 315.76 °C | [4] |
| Density | 1.235 g/cm³ | [4] |
| SMILES | COC1=C(C=C(C(=C1)C=O)O)OC | [1] |
| InChIKey | XIKGRPKDQDFXLF-UHFFFAOYSA-N | [1][3] |
Spectroscopic Characterization
Spectroscopic analysis provides empirical validation of the molecular structure. The key features expected in NMR, IR, and MS spectra are directly correlated to the functional groups and their positions.
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¹H NMR Spectroscopy: The proton NMR spectrum is highly informative. One would expect to see distinct signals for the aldehydic proton (highly deshielded, ~9.8-10.0 ppm), the phenolic hydroxyl proton (variable, often broad), two aromatic singlets for the protons at C3 and C6, and two singlets for the non-equivalent methoxy groups.
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¹³C NMR Spectroscopy: The carbon spectrum will show nine distinct signals. Key signals include the carbonyl carbon of the aldehyde (~190-195 ppm), carbons attached to oxygen (C2, C4, C5) in the aromatic region (~140-160 ppm), unsubstituted aromatic carbons (C3, C6), and the two methoxy carbons (~55-60 ppm).[5]
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Infrared (IR) Spectroscopy: The IR spectrum confirms the presence of the key functional groups.[6] A broad absorption band around 3200-3400 cm⁻¹ is characteristic of the O-H stretching of the hydroxyl group. A strong, sharp peak around 1650-1680 cm⁻¹ corresponds to the C=O stretching of the conjugated aldehyde. C-O stretching from the methoxy and hydroxyl groups will appear in the 1200-1300 cm⁻¹ region, and C-H stretching from the aromatic ring and methyl groups will be observed around 2800-3100 cm⁻¹.
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Mass Spectrometry (MS): Electron ionization mass spectrometry will show a prominent molecular ion (M⁺) peak at m/z 182, corresponding to the molecular weight of the compound.[6] Common fragmentation patterns would involve the loss of a hydrogen atom (M-1), a methyl group (M-15), or the formyl group (M-29).
Synthesis and Regioselectivity: The Art of Formylation
The most common synthetic route to 2-Hydroxy-4,5-dimethoxybenzaldehyde is the electrophilic formylation of the corresponding phenol, 3,4-dimethoxyphenol . The challenge in this synthesis is controlling the regioselectivity—directing the incoming formyl group to the desired position on the aromatic ring. The powerful activating effects of the hydroxyl and two methoxy groups direct the electrophile primarily to the positions ortho and para to the hydroxyl group.
Two classic name reactions are particularly relevant for this transformation: the Reimer-Tiemann reaction and the Duff reaction .[7]
The Reimer-Tiemann Reaction
This reaction involves treating a phenol with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide (NaOH).[8] The key insight here is that the reaction does not proceed via a simple electrophilic attack by chloroform. Instead, the base deprotonates chloroform to form the trichloromethanide anion (:CCl₃⁻), which rapidly undergoes alpha-elimination to generate the highly reactive electrophile, dichlorocarbene (:CCl₂).[9][10]
The phenoxide, formed by the deprotonation of 3,4-dimethoxyphenol, is highly nucleophilic. It attacks the electron-deficient dichlorocarbene, preferentially at the ortho position due to coordination with the sodium cation.[11] Subsequent hydrolysis of the resulting dichloromethyl intermediate under basic conditions yields the final aldehyde product.[10] While effective for ortho-formylation, this method can sometimes suffer from moderate yields and the formation of byproducts.[11]
Visualizing the Reimer-Tiemann Mechanism
Caption: Key stages of the Reimer-Tiemann reaction mechanism.
The Duff Reaction
The Duff reaction is another method for the ortho-formylation of phenols, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium like glycerol or acetic acid.[12] The reaction mechanism involves the delivery of a methine group from HMTA to the aromatic ring, forming an iminium ion intermediate.[13] A subsequent intramolecular redox reaction and hydrolysis yields the aldehyde.[12] The Duff reaction is often noted for its selectivity for the ortho position but can sometimes result in low yields.[7][14]
Experimental Protocol: Synthesis via Reimer-Tiemann Formylation
This protocol provides a self-validating, step-by-step methodology for the synthesis of 2-Hydroxy-4,5-dimethoxybenzaldehyde from 3,4-dimethoxyphenol. The causality for each step is explained to ensure reproducibility and safety.
Objective: To synthesize 2-Hydroxy-4,5-dimethoxybenzaldehyde via ortho-formylation.
Materials:
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3,4-Dimethoxyphenol (1.0 equiv)
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Sodium hydroxide (NaOH) (8.0 equiv)
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Chloroform (CHCl₃) (2.0 equiv)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
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Hydrochloric acid (HCl), 2M solution
-
Ethyl acetate (EtOAc)
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Anhydrous magnesium sulfate (MgSO₄)
Protocol:
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Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 3,4-dimethoxyphenol (1.0 equiv) and sodium hydroxide (8.0 equiv) in a 2:1 mixture of ethanol and water.
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Rationale: A strong base is required to generate both the phenoxide and the dichlorocarbene. Ethanol acts as a co-solvent to improve the solubility of the organic starting material in the aqueous base.[11]
-
-
Heating and Reagent Addition: Heat the solution to 70 °C with vigorous stirring. Once the temperature is stable, add chloroform (2.0 equiv) dropwise via the dropping funnel over a period of 1 hour.
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Rationale: Dropwise addition of chloroform controls the exothermic reaction and the rate of dichlorocarbene formation, minimizing side reactions. Heating accelerates the reaction rate.[11]
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-
Reaction Progression: After the addition is complete, allow the mixture to stir at 70 °C for an additional 3 hours.
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Rationale: This ensures the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).
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-
Workup - Solvent Removal: Cool the reaction mixture to room temperature. Remove the ethanol using a rotary evaporator.
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Rationale: Removing the organic co-solvent facilitates the subsequent aqueous workup steps.
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-
Workup - Neutralization: Carefully acidify the remaining aqueous solution to a pH of 4-5 using a 2M HCl solution. Perform this step in an ice bath.
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Rationale: Acidification protonates the phenoxide product, making it less water-soluble and extractable into an organic solvent. The ice bath manages the heat from the acid-base neutralization.
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-
Extraction: Transfer the acidified solution to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).
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Rationale: The product is more soluble in ethyl acetate than in the aqueous phase. Multiple extractions ensure efficient recovery.
-
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.
-
Rationale: Removing residual water from the organic phase is crucial before solvent evaporation to obtain a pure, dry product.
-
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify further by column chromatography on silica gel or recrystallization if necessary.
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Rationale: Purification removes unreacted starting materials and any byproducts, yielding the desired high-purity aldehyde.
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Applications in Research and Drug Development
The true value of 2-Hydroxy-4,5-dimethoxybenzaldehyde for drug development professionals lies in its role as a versatile scaffold. Its functional groups are handles for building molecular complexity.
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Synthesis of Heterocycles: The ortho-hydroxyaldehyde moiety is a classic precursor for synthesizing coumarins (via Perkin or Knoevenagel condensation) and chalcones, which are known to possess a wide range of biological activities, including antibacterial, anti-inflammatory, and antioxidant properties.[15]
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Natural Product Synthesis: This compound is a structural component or a synthetic precursor to various natural products. It has been isolated from plants and is recognized for its potential biological activities, including inhibiting bacterial growth by preventing protein synthesis.[16]
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Enzyme Inhibition: Derivatives of substituted benzaldehydes are often explored as enzyme inhibitors. For instance, related structures have been investigated for their ability to inhibit tyrosinase, an enzyme involved in melanin production.[17]
Conclusion
2-Hydroxy-4,5-dimethoxybenzaldehyde is more than a simple aromatic compound; it is a strategically functionalized building block with a well-defined molecular structure that enables a diverse range of chemical transformations. A thorough understanding of its electronic properties, spectroscopic signatures, and the regiochemical nuances of its synthesis is essential for its effective use in research and development. The methodologies and insights presented in this guide are intended to provide researchers with the authoritative grounding necessary to confidently utilize this valuable intermediate in the pursuit of novel chemical entities.
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